1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
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Overview
Description
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol is a synthetic organic compound characterized by the presence of an indole ring substituted with dimethyl groups, a furan ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Ring: Starting from a suitable precursor like 2,3-dimethyl aniline, the indole ring can be constructed via Fischer indole synthesis.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using furan-2-carbaldehyde.
Formation of the Propanol Chain: The final step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the furan ring to tetrahydrofuran.
Substitution: The indole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products: The major products depend on the specific reaction but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(2,3-Dimethyl-indol-1-yl)-3-[(thiophen-2-ylmethyl)-amino]-propan-2-ol: Contains a thiophene ring instead of a furan ring.
Uniqueness: 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol is unique due to the combination of its indole and furan rings, which confer specific electronic and steric properties that can be exploited in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16/h3-9,15,19,21H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFJNBTKOAQSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387601 |
Source
|
Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-61-5 |
Source
|
Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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